Cadusafos
Description
Overview of Cadusafos (B21734) as a Nematicide and Insecticide in Agricultural Systems
This compound is recognized for its activity against a range of plant-parasitic nematodes and soil insects in agricultural settings flvc.org. It is effective against parasitic nematode populations such as Rotylenchulus reniformis and Meloidogyne incognita wikipedia.orgresearchgate.net. Research indicates that this compound demonstrates greater efficacy against endoparasitic nematodes compared to ectoparasitic ones wikipedia.org. Beyond nematodes, this compound also targets soil insects, including larvae of Agriotes spp. and Noctuidae, on crops like citrus, banana, potato, maize, sugarcane, tobacco, and various vegetables flvc.org. Studies have shown this compound to be effective in reducing populations of Tylenchulus semipenetrans, the citrus nematode, in soil and roots sci-hub.se. For instance, a pot experiment evaluating different treatments against T. semipenetrans in citrus revealed a 75% mortality of nematode juveniles in soil treated with this compound sci-hub.se.
Historical Context of this compound Development and Initial Research Focus
This compound, an organophosphorus nematicide, was discovered and developed by FMC Corporation flvc.org. It was introduced as one of the major organophosphate nematicides between the late 20th and early 21st centuries mdpi.com. Early research on this compound focused on its efficacy against various plant-parasitic nematodes and soil insects across a range of crops flvc.org. Initial studies also investigated its persistence and movement in soil and uptake by plants researchgate.netfao.orgacs.org. For example, research in alluvial soil indicated that this compound was the most persistent among tested nematicides, including phorate (B1677698), carbosulfan (B1218777), and triazophos (B1682461) researchgate.netacs.orgnih.gov. Studies on corn metabolism showed that this compound and/or its metabolites are absorbed and translocated into the plants following soil application, although the parent compound degrades into more polar and water-soluble metabolites fao.org.
Significance of this compound in Current Agricultural Practices and Research Paradigms
This compound continues to be significant in agricultural research, particularly concerning nematode management and the environmental fate of pesticides. Current research paradigms involve evaluating its efficacy against specific nematode species and comparing it with other nematicides, including newer generation compounds mdpi.comekb.eg. Studies explore factors influencing its efficacy, such as exposure time and application methods nih.gov. Research also investigates the persistence and degradation of this compound in different soil types and the potential for enhanced microbial degradation after repeated applications researchgate.netresearchgate.netbenthamdirect.comresearchgate.netoup.com. For instance, studies have demonstrated enhanced biodegradation of this compound in soils with a history of its application, attributed to the development of specific soil bacteria capable of its rapid degradation researchgate.netoup.com. The sorption characteristics of this compound in various agricultural soils, particularly tropical volcanic soils, are also a subject of research, highlighting the influence of soil organic carbon composition on its affinity and mobility benthamdirect.comresearchgate.net.
Detailed Research Findings:
Research on the efficacy of this compound against Meloidogyne incognita and Rotylenchulus reniformis on chickpea and tomato crops in alluvial soil showed that this compound was the most effective nematicide compared to triazophos, carbosulfan, and phorate researchgate.netacs.orgnih.gov. The persistence study in the same soil type indicated the following order of persistence: this compound > phorate > carbosulfan > triazophos researchgate.netacs.orgnih.gov.
| Nematicide | Persistence in Alluvial Soil (Relative) | Efficacy vs. M. incognita & R. reniformis (Relative) |
| This compound | Most Persistent | Most Effective |
| Phorate | More Persistent than Carbosulfan/Triazophos | Less Effective than this compound/Triazophos |
| Carbosulfan | Less Persistent than this compound/Phorate | Less Effective than this compound/Triazophos |
| Triazophos | Least Persistent | More Effective than Carbosulfan/Phorate |
A study on the effect of several nematicides and insecticides on M. incognita on eggplant found that this compound resulted in a 94.39% reduction in the quantity of juveniles in the soil, which was the highest reduction among the tested compounds for this parameter ekb.eg.
| Compound | Reduction in M. incognita Juveniles in Soil (%) |
| This compound | 94.39 ekb.eg |
| Gupter | 93.9 ekb.eg |
| Methomyl | 88.18 ekb.eg |
| Mocap | 87.1 ekb.eg |
| Malathion (B1675926) | 85 ekb.eg |
Research on the potato cyst nematode Globodera pallida demonstrated that this compound significantly inhibited hatching, migration, movement, and root invasion by second-stage juveniles flvc.org. Complete inhibition of hatching was observed at low concentrations (0.002–0.004 µg/ml), with permanent inhibition at higher concentrations (0.05 µg/ml and above) flvc.org.
| This compound Concentration (µg/ml) | Effect on G. pallida Hatching |
| 0.001 (formulated) | Reduced (60%) flvc.org |
| 0.002 (formulated) | Reduced (45.5%) flvc.org |
| 0.002–0.004 (analytical grade) | Almost Complete Inhibition flvc.org |
| 0.25 (formulated) | Decreased (1.8%) flvc.org |
| ≥ 0.05 (analytical grade) | Permanent Inhibition flvc.org |
| ≥ 1.0 (formulated) | Completely Suppressed flvc.org |
Studies on the sorption of this compound in tropical volcanic soils reported partition coefficient (Kd) values ranging from 1.47 to 19.94 L kg⁻¹ and organic carbon-water (B12546825) partition coefficient (Koc) values between 67 and 167 L kg⁻¹ benthamdirect.comresearchgate.net. Sorption was found to be significantly correlated with soil organic carbon content benthamdirect.comresearchgate.net.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[butan-2-ylsulfanyl(ethoxy)phosphoryl]sulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O2PS2/c1-6-9(4)14-13(11,12-8-3)15-10(5)7-2/h9-10H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRPCFINVWWFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SP(=O)(OCC)SC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037505 | |
| Record name | Cadusafos | |
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Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to yellow liquid; [Merck Index] Pale yellow liquid; [MSDSonline] | |
| Record name | Cadusafos | |
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Boiling Point |
BP: 112-114 °C at 0.8 mm Hg | |
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Flash Point |
129.4 °C (Seta closed cup) | |
| Record name | Cadusafos | |
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Solubility |
In water, 245 mg/L at 25 °C, Miscible with acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, methanol, isopropanol, and heptane. | |
| Record name | Cadusafos | |
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Density |
Bulk density: 0.81-0.89 (water = 1); Weight per volume: 45-55 lb/cu ft (810-980 g/L) | |
| Record name | Cadusafos | |
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Vapor Pressure |
0.0009 [mmHg], 1.2X10+2 mPa /9.0X10-4 mm Hg/ at 25 °C | |
| Record name | Cadusafos | |
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| Record name | Cadusafos | |
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Color/Form |
Colorless to yellow liquid, Light to dark-gray amorphous granules | |
CAS No. |
95465-99-9 | |
| Record name | Cadusafos | |
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| Record name | Cadusafos [ISO] | |
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| Record name | CADUSAFOS | |
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| Record name | Cadusafos | |
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Mechanistic Studies of Cadusafos Action
Detailed Analysis of Acetylcholinesterase Inhibition by Cadusafos (B21734)
The neurotoxic effects of this compound stem from its potent inhibition of the enzyme acetylcholinesterase (AChE). wikipedia.org This enzyme is crucial for terminating nerve impulses in cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in hyperstimulation of nicotinic and muscarinic receptors, which causes excessive nervous stimulation, respiratory failure, and ultimately death in the target organism. wikipedia.orgnih.gov
As an organophosphate, this compound exerts its inhibitory effect by directly interacting with the active site of the acetylcholinesterase enzyme. wikipedia.orgnih.gov The active site of AChE is located at the base of a deep, narrow gorge and contains two principal subsites: an anionic site and an esteratic site. wikipedia.orgmdpi.com The esteratic site features a catalytic triad (B1167595) of amino acids, including a critical serine residue. mdpi.comnih.gov
The primary mechanism of inhibition involves the phosphorylation of this serine residue by the this compound molecule. nih.gov This chemical reaction forms a stable, covalent bond between the phosphorus atom of this compound and the oxygen atom of the serine side chain. nih.gov The resulting phosphorylated enzyme is functionally inactive and cannot perform its essential role of breaking down acetylcholine. nih.gov This inactivation is considered effectively irreversible because the subsequent hydrolysis required to regenerate the free, functional enzyme is extremely slow. nih.gov
This compound belongs to the broader class of organophosphate pesticides, which all share a similar mechanism of acetylcholinesterase inhibition. wikipedia.org Compounds like malathion (B1675926) and nerve agents such as sarin (B92409) also function by phosphorylating the serine residue in the AChE active site, leading to irreversible inactivation of the enzyme. wikipedia.orgnih.gov
This mechanism can be contrasted with that of another class of pesticides, the carbamates, which includes nematicides like aldicarb (B1662136) and carbofuran. nih.govmdpi.com Carbamates also inhibit acetylcholinesterase by binding to the serine residue in the esteratic site. However, instead of phosphorylation, they form a carbamoylated enzyme. nih.gov A key difference lies in the stability of this bond. The carbamoylated enzyme undergoes hydrolysis to regenerate the active enzyme much more readily than the phosphorylated enzyme. mdpi.com Consequently, inhibition by carbamates is considered reversible, whereas the inhibition by organophosphates like this compound is characterized by its prolonged and more permanent nature. nih.govmdpi.com
Mode of Action in Target Organisms
In the soil environment, this compound affects nematodes through multiple pathways, targeting various stages of their life cycle.
The primary modes of action for this compound against nematodes are through direct contact and ingestion. minagric.gr When nematodes move through treated soil or attempt to feed on the roots of plants that have absorbed the compound, they come into direct contact with the nematicide. minagric.gr Ingestion occurs when nematodes pierce the external cell layers of plant roots that are exposed to the treated soil, thereby consuming the active compound. minagric.grresearchgate.net Both pathways deliver the toxin to the nematode's nervous system, leading to the inhibition of acetylcholinesterase and subsequent paralysis and death. wikipedia.org
This compound demonstrates a broad spectrum of activity, proving effective against a wide range of economically significant plant-parasitic nematodes. minagric.gr It is particularly potent against damaging genera such as the root-knot nematodes (Meloidogyne spp.) and the potato cyst nematodes (Globodera spp.). minagric.grresearchgate.net Research has also confirmed its efficacy against other notable nematode pests. flvc.orgtnau.ac.in
Table 1: Documented Activity Spectrum of this compound Against Key Nematode Genera
| Nematode Genus | Common Name | Reference(s) |
| Meloidogyne | Root-knot Nematode | minagric.grresearchgate.netresearchgate.net |
| Globodera | Potato Cyst Nematode | minagric.grflvc.org |
| Rotylenchulus | Reniform Nematode | wikipedia.orgresearchgate.net |
| Tylenchulus | Citrus Nematode | tnau.ac.in |
| Radopholus | Burrowing Nematode | tnau.ac.in |
In addition to its effects on juvenile and adult nematodes, this compound exhibits significant ovicidal activity, meaning it can inhibit the hatching of nematode eggs. minagric.grflvc.org This is a critical aspect of its efficacy, as it disrupts the nematode life cycle and helps to reduce future population levels in the soil.
Studies on the potato cyst nematode, Globodera pallida, have demonstrated that this compound can completely suppress the emergence of second-stage juveniles (J2) from eggs at very low concentrations. flvc.orgnih.gov While the inhibition is reversible at extremely low concentrations, it becomes permanent at higher levels. flvc.orgnih.gov Similar egg hatching inhibition has been observed in studies with the root-knot nematode, Meloidogyne incognita. researchgate.net
Table 2: Effect of this compound on Egg Hatching of Globodera pallida
| This compound Concentration (µg/ml) | Hatching Outcome | Reference(s) |
| 0.002 - 0.004 | Hatching completely inhibited (reversible) | flvc.orgnih.gov |
| ≥ 0.05 | Inhibition of hatching is permanent | flvc.orgnih.govnih.gov |
Impact on Soil-Dwelling Insect Pests (e.g., Agrotis, Agriotes)
This compound, an organothiophosphate compound, functions primarily as a potent inhibitor of the enzyme acetylcholinesterase (AChE). wikipedia.org This enzyme is critical for the proper functioning of the central nervous system in insects. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline (B1196258) and acetic acid, a process necessary for terminating nerve signal transmission at the cholinergic synapse. nih.gov
The mechanism of action involves the phosphorylation of a serine residue within the active site of the AChE enzyme by the organophosphate. nih.gov This covalent modification inactivates the enzyme, preventing it from breaking down acetylcholine. The resulting accumulation of acetylcholine in the synaptic cleft leads to a state of continuous and excessive stimulation of cholinergic receptors. nih.gov This hyperexcitation of the nervous system manifests in symptoms such as agitation, muscle weakness and fasciculations, paralysis, and ultimately leads to respiratory failure and death of the insect. nih.gov
While this compound is recognized for its activity against soil-dwelling pests, specific research detailing its efficacy and direct mechanistic impact on pest species such as Agrotis (cutworms) and Agriotes (wireworms) is not extensively detailed in publicly available literature. However, the impact of other neurotoxic insecticides, including other organophosphates, on these pests has been studied, providing insight into the expected effects.
Research into the control of the black cutworm, Agrotis ipsilon, demonstrates the impact of various chemical insecticides on larval development and survival. A study evaluating the residual effects of several compounds on 4th instar larvae provides a clear example of how insecticides can affect this pest. Findings from this research show significant impacts on larval survival and subsequent pupation rates.
**Table 1: Residual Effect of Selected Insecticides on 4th Instar Larvae of *Agrotis ipsilon***
| Insecticide | Class | % Larval Survival (after 15 days) | Resulting Pupae (Average No.) |
|---|---|---|---|
| Indoxacarb | Oxadiazine | 6.67% | 0.50 |
| Lufenuron | Benzoylurea (IGR) | - | 1.17 |
| Profenofos | Organophosphate | - | 4.17 |
| Oxamyl | Carbamate | 48.33% | 4.00 |
| Control | Untreated | 96.67% | - |
Similarly, studies on the control of wireworms, such as Agriotes obscurus, highlight the efficacy of potent soil insecticides. Organophosphates have historically been used for wireworm management. nih.gov Research evaluating alternative compounds often uses the efficacy of established organophosphates as a benchmark. For instance, field trials have quantified the reduction in both resident wireworms (present at planting) and neonate wireworms (produced during the season) following treatment with various insecticides.
Table 2: Efficacy of Selected Insecticides on Agriotes obscurus (Wireworm) Populations in Field Trials
| Insecticide | Class | Reduction of Resident Wireworms | Reduction of Neonate Wireworms |
|---|---|---|---|
| Phorate (B1677698) | Organophosphate | - | - |
| Broflanilide (B1440678) (SPT) | Meta-diamide | 95.4% - 99.0% | 98.1% - 100% |
| Broflanilide (IFS) | Meta-diamide | 95.4% - 99.0% | 98.1% - 100% |
| Bifenthrin | Pyrethroid | - | - |
| Clothianidin | Neonicotinoid | - | - |
The data presented for these analogous compounds underscore the expected neurotoxic impact of an effective acetylcholinesterase inhibitor like this compound on key soil-dwelling insect pests. The primary effect is high mortality, leading to a significant reduction in pest populations and subsequent crop damage.
Cadusafos Metabolism and Biotransformation
Mammalian Metabolism and Excretion Pathways
Studies in mammals, particularly rats, indicate that cadusafos (B21734) is readily absorbed, metabolized, and subsequently eliminated from the body. fao.org The primary metabolic processes involve the cleavage of the thio-(sec-butyl) group, leading to the formation of several smaller, more polar compounds that can be excreted. fao.org
Absorption, Distribution, and Elimination Kinetics
Following oral administration in rats, this compound is efficiently absorbed and metabolized. The majority of the administered dose is eliminated within the first 24 hours. fao.org Excretion occurs through multiple routes, primarily via urine and feces, with a portion also eliminated as expired carbon dioxide. fao.org
Distribution studies show that remaining residues of this compound and its metabolites are found in various tissues, with the highest concentrations typically observed in fat and the liver. fao.org Some of the original parent compound can be found in the feces, particularly after a high oral dose. inchem.org
Excretion of Radiolabeled this compound in Rats
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Urine | Major Route |
| Feces | Significant Route |
| Expired Air (CO2) | Significant Route |
Identification of Primary Metabolites and Their Formation Pathways
The metabolism of this compound in mammals is extensive. fao.org The initial and most significant step is the cleavage of the thio-(sec-butyl) group. fao.org This cleavage results in two principal metabolites: sec-butyl mercaptan and O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA). fao.org
These primary metabolites then undergo further biotransformation. The pathways involve a series of oxidation and/or methylation reactions, leading to a variety of small, polar compounds. fao.org In studies on mice, several putative metabolites were identified in urine, including butane-2-sulfonic acid, 2-methylsulfonylbutane, and 3-methylsulfonylbutan-2-ol. nih.gov
Major Metabolites of this compound Identified in Mammalian Studies
| Metabolite | Formation Pathway |
|---|---|
| Sec-butyl mercaptan | Cleavage of the thio-(sec-butyl) group from the parent compound. fao.org |
| O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA) | Cleavage of the thio-(sec-butyl) group from the parent compound. fao.org |
| Hydroxysulfones | Further oxidation of sec-butyl mercaptan derivatives. fao.org |
| Phosphorothioic acids | Degradation of OSPA. fao.org |
| Sulfonic acids | Oxidation of sec-butyl mercaptan. fao.org |
Role of Thio-(sec-butyl) Group Cleavage
The cleavage of the thio-(sec-butyl) bond is the pivotal step in the metabolism of this compound. fao.org This hydrolytic action breaks down the parent molecule into two main fragments, initiating the detoxification and elimination process. fao.org This reaction effectively separates the organophosphate portion from the sec-butyl sulfur group, allowing each to be metabolized via separate pathways. fao.org
Formation of O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA) and Subsequent Degradation Products
Following the cleavage of the thio-(sec-butyl) group, O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA) is formed. fao.org OSPA is not an end-product and is further degraded into other phosphorothioic acids. fao.org These subsequent metabolites include S-(2-butyl) phosphorothioic acid. fao.orginchem.org
Sec-butyl mercaptan Metabolism and Derivatives
The other primary metabolite, sec-butyl mercaptan, undergoes a series of metabolic reactions. fao.org These include methylation and extensive oxidation. fao.org This metabolic cascade produces several derivatives, such as methyl sec-butyl sulfide, which is then further oxidized to its corresponding sulfoxide (B87167) and sulfone. fao.org Hydroxylated versions of the sulfone (hydroxysulfones) are also major metabolites. fao.org Further oxidation of sec-butyl mercaptan can also lead to the formation of butyl sulfonic acid, which can then be broken down into ethyl and methyl sulfonic acid. fao.org
Incorporation into Endogenous Substances
The metabolic breakdown of this compound can be so extensive that its constituent parts enter the body's natural metabolic pools. fao.org The formation of carbon dioxide (CO2) can occur from the metabolism of sec-butyl mercaptan or sulfonic acid. fao.org This CO2 can then be incorporated into endogenous molecules such as urea. fao.orginchem.org
in Plants
The metabolism of the nematicide this compound within various plant species is a critical area of study, revealing the pathways by which this compound is transformed following its application. Research across a diverse range of crops has elucidated a consistent, yet complex, series of biochemical reactions that alter the parent compound. These transformations are essential for understanding the compound's behavior and persistence within the plant system.
Metabolic Consistency Across Diverse Plant Matrices (Banana, Potato, Corn, Radish, Tomato)
Studies on the metabolism of this compound have been conducted on several key agricultural crops, including banana, potato, corn, radish, and tomato. A notable finding from these investigations is the relative consistency of the metabolic pathways across these different plant matrices. fao.org The primary metabolic route involves oxidation, followed by conjugation with glucose at various sites on the this compound molecule. fao.org
While the fundamental metabolic processes are similar, the extent to which this compound is metabolized can vary significantly among different plant species. This variation is a key factor in determining the final residue profile within each crop. fao.org
Oxidation and Conjugation with Glucose in Plant Tissues
A central feature of this compound metabolism in plants is the two-step process of oxidation and subsequent conjugation with glucose. fao.org These reactions are common detoxification pathways in plants, converting xenobiotic compounds into more water-soluble forms that can be more easily sequestered or transported. The oxidation of this compound introduces reactive functional groups, which then serve as sites for the attachment of glucose molecules. This conjugation process significantly alters the chemical properties of the metabolites, generally rendering them more polar. fao.org
Extent of Metabolism in Specific Crops (e.g., Potato, Banana)
The degree of this compound metabolism differs notably between crops. For instance, potato plants have demonstrated the most extensive metabolism of the compound. fao.org In potatoes, a significant portion of the this compound molecule is completely broken down and incorporated into the plant's natural products. fao.org The majority of the residues found in potato tubers are in polar and polar conjugated forms. fao.org
In bananas, the metabolism of this compound is also extensive. Following application to the soil, the compound and its metabolites are absorbed and transformed within the plant. fao.org The nature of the predominant metabolite can even change as the fruit ripens, indicating ongoing metabolic activity. fao.org
Identification of Major Plant Metabolites (e.g., FMC 78121, FMC 107620 in Bananas)
Specific metabolites of this compound have been identified in various crops. In bananas, the metabolic process leads to the formation of distinct compounds. The predominant residue found in green bananas is FMC 78121, which is methyl-2-butyl-sulfone. fao.org As the banana ripens and turns yellow, a further oxidation step occurs, resulting in FMC 107620 (methyl-sec-butylhydroxy sulfone) becoming the most prevalent metabolite. fao.org
Hydrolysis to Butane-2-thiol and Subsequent Oxidations/Methylations
A key initial step in the extensive metabolism of this compound, particularly observed in potatoes, is the hydrolysis of the parent compound. This reaction breaks down this compound into the transient intermediate, butane-2-thiol. fao.org This intermediate then undergoes a series of further transformations, including oxidations and methylations. These subsequent reactions lead to the formation of a major product, hydroxyl-2-butyl-methylsulfone. fao.org
Formation of Hydroxyl-2-butyl-methylsulfone and Carboxyhydroxyisopropylmethylsulfone Isomers in Potatoes
The metabolic pathway in potatoes continues with the further oxidation of hydroxyl-2-butyl-methylsulfone. fao.org This leads to the formation of two isomers of 1-carboxyhydroxyisopropylmethylsulfone. fao.org These isomers, primarily in their conjugated forms, represent the major metabolites of this compound found in potato tubers. fao.org This high degree of transformation underscores the extensive metabolic capacity of the potato plant in breaking down this nematicide. fao.org
Table of Identified this compound Metabolites in Plants
| Crop | Metabolite Name | Chemical Name |
|---|---|---|
| Banana (Green) | FMC 78121 | methyl-2-butyl-sulfone |
| Banana (Yellow) | FMC 107620 | methyl-sec-butylhydroxy sulfone |
| Potato | - | hydroxyl-2-butyl-methylsulfone |
Microbial Biodegradation in Environmental Matrices
The persistence of this compound in the environment is significantly influenced by microbial activity. Soil microorganisms, particularly bacteria, can metabolize this organophosphorus compound, a process that can be accelerated in soils with a history of its use. This section details the mechanisms and factors involved in the microbial biodegradation of this compound in various environmental settings.
Enhanced Biodegradation in Agricultural Soils
Repeated applications of this compound in agricultural settings can lead to a phenomenon known as enhanced or accelerated biodegradation. This occurs when soil microbial populations adapt to the pesticide, developing the ability to degrade it more rapidly upon subsequent applications. This accelerated breakdown is a crucial factor in the decreasing efficacy of the nematicide over time.
Studies have documented rapid degradation of this compound in soils from potato monoculture areas in northern Greece that had been previously treated with the nematicide. nih.govresearchgate.net The microbial involvement in this rapid degradation was confirmed by observing significantly slower degradation rates in corresponding antibiotic-treated soils and in soils from adjacent, previously untreated fields. nih.govoup.com The development of this enhanced biodegradation has been noted after a specific history of application; for instance, it was observed in Greek potato fields after seven consecutive annual applications and in Australian banana fields after five repeated applications. researchgate.net This adaptation by the soil microflora points to a selection process where microorganisms capable of utilizing the nematicide as a substrate proliferate. researchgate.net
Identification and Characterization of this compound-Degrading Bacterial Strains (e.g., Sphingomonas paucimobilis, Pseudomonas putida)
Specific bacterial strains responsible for the degradation of this compound have been isolated and identified from agricultural soils. Using enrichment culture techniques, where this compound is provided as the main nutrient source, researchers have successfully cultivated and characterized these microorganisms. scilit.comresearchgate.net
From a Greek potato field soil exhibiting enhanced degradation, two bacterial isolates, designated CadI and CadII, were identified. scilit.com Subsequent 16S rRNA gene sequencing revealed that isolate CadI had a 97.4% similarity to a Flavobacterium strain, while isolate CadII showed 99.7% similarity to Sphingomonas paucimobilis. scilit.com Both isolates demonstrated the ability to rapidly metabolize this compound within 48 hours in liquid cultures, with their population growth occurring concurrently. scilit.com
In a separate study, five distinct strains of Pseudomonas putida capable of degrading this compound were isolated from agricultural soil. researchgate.netnih.gov Among these, strain PC1 was identified as having the most significant degradation capability and was selected for further study. nih.gov Fungi have also been implicated in this process, with Phanerochaete chrysosporium showing the ability to degrade this compound in a liquid medium, exhibiting a half-life of 24.82 days. researchgate.net A key characteristic of these identified microbes is their ability to utilize this compound as a sole source of carbon, confirming their direct role in its biodegradation. scilit.comnih.gov
| Microorganism | Strain Designation | Source of Isolation | Key Findings | Reference |
|---|---|---|---|---|
| Sphingomonas paucimobilis | CadII | Potato monoculture soil (Greece) | Rapidly metabolizes this compound as a sole carbon source. | scilit.com |
| Pseudomonas putida | PC1 | Agricultural soil | Exhibited the greatest degradation rate among five isolated P. putida strains. | researchgate.netnih.gov |
| Flavobacterium sp. | CadI | Potato monoculture soil (Greece) | Degrades this compound as a sole carbon source with concurrent population growth. | scilit.com |
| Phanerochaete chrysosporium | Not specified | Mature compost | Active in this compound biodegradation, with a half-life of 24.82 days in liquid medium. | researchgate.net |
Metabolic Pathways in Soil Bacteria
The ability of bacteria such as Sphingomonas paucimobilis and Pseudomonas putida to use this compound as a sole carbon source for growth is strong evidence of established metabolic pathways for its degradation. scilit.comnih.govnih.gov The breakdown of the pesticide provides the necessary carbon and energy for microbial metabolism and proliferation, a process known as mineralization. scilit.comnih.govoup.com
While the complete enzymatic steps for this compound catabolism are not fully detailed in existing literature, the process fundamentally involves the biotransformation of the complex organophosphorus molecule into simpler, non-toxic compounds. academicjournals.org Research on related processes offers clues; for instance, the degradation of this compound by certain ethoprophos-degrading Pseudomonas putida strains was linked to the enzymatic removal of the S-propyl moiety, suggesting a potential initial hydrolytic step in the metabolic pathway. researchgate.net
Influence of Soil Properties on Degradation Rates
The rate of this compound biodegradation in the environment is not uniform and is heavily dependent on the physicochemical properties of the soil. mdpi.com
Soil pH: This is a critical factor, with higher pH levels generally favoring enhanced microbial activity and thus more rapid degradation. researchgate.netresearchgate.net In contrast, this compound tends to be more persistent in acidic soils (pH < 6). nih.gov
Organic Matter: Soil organic matter content influences the sorption of this compound. researchgate.net Higher organic matter leads to greater adsorption, which can reduce the pesticide's bioavailability to microorganisms and potentially slow down degradation rates. nih.gov
Moisture and Temperature: Optimal soil moisture and temperature are essential for robust microbial activity. mdpi.com Conditions that are too dry or waterlogged, or temperatures that are too low, can inhibit the growth and metabolic rate of degrading microorganisms, leading to increased persistence of this compound. researchgate.net
Soil Texture: The physical composition of the soil also plays a role. Fine-textured soils, such as those rich in clay, have a larger surface area and can increase sorption, which may limit microbial access to the pesticide. mdpi.com Coarser, sandy soils may permit faster degradation if other environmental conditions are favorable for microbial life. mdpi.com
Impact of Co-occurring Carbon Sources on Microbial Degradation
The presence of additional, more easily metabolizable carbon sources in the soil can have a complex and significant effect on the rate at which this compound is biodegraded. The outcome often depends on the specific carbon source and the particular microbial strain involved.
Research has shown that supplementing a culture medium with glucose can dramatically accelerate the degradation of this compound by isolates of Sphingomonas paucimobilis and Flavobacterium sp. scilit.comoup.com This is likely due to the rapid increase in bacterial biomass supported by the glucose, which in turn leads to a larger population of cells capable of degrading the nematicide. oup.com
Conversely, the effect is not universally positive. The addition of succinate (B1194679) to the medium resulted in a marginal reduction in the degradation rate by the same bacterial isolates. scilit.comoup.com Furthermore, a study on Pseudomonas putida strain PC1 reported that the presence of alternative carbon sources led to a significant decrease in the this compound degradation rate. researchgate.netnih.gov This suggests that in some cases, catabolite repression may occur, where the microorganisms preferentially consume the more accessible carbon source, temporarily slowing the breakdown of the more complex pesticide molecule. researchgate.netoup.com
| Bacterial Isolate(s) | Added Carbon Source | Observed Effect on Degradation Rate | Plausible Reason | Reference |
|---|---|---|---|---|
| S. paucimobilis & Flavobacterium sp. | Glucose | Accelerated | Rapid increase in microbial biomass (co-metabolism). | scilit.comoup.com |
| S. paucimobilis & Flavobacterium sp. | Succinate | Marginally reduced | Less preferred carbon source, slight competitive inhibition. | scilit.comoup.com |
| Pseudomonas putida PC1 | Unspecified carbon sources | Greatly reduced (~1.5-fold) | Preferential utilization of the simpler carbon source (catabolite repression). | researchgate.netnih.gov |
Environmental Fate and Ecotoxicological Implications
Environmental Persistence in Soil and Water Systems
Cadusafos (B21734) can be persistent in both soil and water systems. hpc-standards.com The degradation of this compound in aerobic conditions has been investigated in various soil types, including silt loam, sandy loam, and clay loam. epa.gov Research indicates a relatively short to moderate persistence in soil, with the time to 50% degradation (DT50) estimated to range from 11 to 62 days. epa.gov A field experiment on banana-cultivated andosols under tropical conditions reported a soil half-life of 7 days, with the highest dissipation occurring in the first three weeks after application. chemsafetypro.com In alluvial soils, this compound was found to be the most persistent nematicide when compared to phorate (B1677698), carbosulfan (B1218777), and triazophos (B1682461). ecetoc.orgnih.gov
Studies on its stability show that this compound is a hydrolytically-stable compound, remaining stable in buffered aqueous solutions at pH 5 and 7 over a 34-day period, with only slow hydrolysis observed at pH 9. epa.gov Furthermore, it is considered photolytically-stable, as exposure of treated sandy loam soil to natural sunlight for 30 days resulted in only 1% of the applied this compound degrading. epa.gov
Sorption and Desorption Dynamics in Agricultural Soils
The sorption and desorption behavior of this compound is a critical factor influencing its mobility and potential for leaching into water systems. Laboratory batch experiments studying its adsorption on clay loamy and sandy soils from Egypt found that the process is fast, reaching equilibrium within 60 minutes. wikipedia.org Research has shown that sorption behavior is significantly influenced by soil properties, although the primary determining factor can vary between soil types. beyondpesticides.org
Influence of Soil Organic Matter, Clay Content, and Cation Exchange Capacity
The interaction of this compound with soil constituents is complex and depends on the specific characteristics of the soil.
Soil Organic Matter (SOC): In tropical volcanic soils, a statistically significant correlation has been observed between the sorption coefficient of this compound and the SOC content. beyondpesticides.org Specifically, this compound showed a higher affinity for soils containing more oxidized organic carbon (methoxy and carboxyl groups) and longer alkyl chains. beyondpesticides.org
Clay Content and Cation Exchange Capacity (CEC): In other studies involving tropical agricultural soils like Vertisols and Andosols, the sorption of this compound was found to be more influenced by clay content and cation exchange capacity than by organic matter. Another study on sandy and clay loamy soils concluded that the higher organic content in the clay soil was not a major parameter in the adsorption of this compound, suggesting weak, physical interactions. wikipedia.org
This variation in findings indicates that the dominant factors controlling this compound sorption are highly dependent on the specific mineralogy and organic matter chemistry of the soil.
Reversibility of Sorption
Studies indicate that the sorption of this compound is largely a reversible process. In comparative studies, this compound exhibited greater reversibility of sorption than the organophosphate pesticide parathion. It was also found to be less hysteretic than the insecticide chlordecone, which further supports the view of its relatively reversible binding to soil particles. beyondpesticides.org
Time-Dependent Sorption and Availability
The sorption of this compound onto soil particles occurs rapidly, with equilibrium being established in approximately one hour. wikipedia.org The availability of the compound in the soil solution decreases over time, with the rate of decrease being more pronounced in Andosol compared to Vertisols. Despite its relatively rapid sorption, the higher uptake observed in sandy soils compared to clay soils suggests that this compound can be mobile and possesses a potential to leach, which could lead to the pollution of ground and surface water. wikipedia.org
Ecotoxicity to Non-Target Organisms
Aquatic Ecotoxicity
This compound is recognized as being toxic to fish and aquatic invertebrates. beyondpesticides.org It is generally considered moderately toxic to most aquatic organisms. hpc-standards.com Acute toxicity studies have established specific lethal and effective concentrations for representative aquatic species. For fish, the 96-hour median lethal concentration (LC50) is 0.13 mg/L for rainbow trout (Oncorhynchus mykiss) and 0.17 mg/L for bluegill sunfish (Lepomis macrochirus). epa.gov Aquatic invertebrates are particularly sensitive, with a 48-hour LC50 for Daphnia (water flea) reported at 0.0013 mg/L. epa.gov
The following table summarizes the acute toxicity of this compound to various aquatic organisms.
Acute Aquatic Ecotoxicity of this compound
| Organism | Species | Endpoint | Value (mg/L) | Exposure Time | Reference |
|---|---|---|---|---|---|
| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.13 | 96 hours | epa.gov |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | LC50 | 0.17 | 96 hours | epa.gov |
| Aquatic Invertebrate | Daphnia sp. (Water Flea) | LC50 | 0.0013 | 48 hours | epa.gov |
Terrestrial Ecotoxicity
On land, this compound can affect various non-target organisms, from soil-dwelling invertebrates to birds and beneficial insects.
Birds can be exposed to this compound, particularly when it is applied in granular form, through the ingestion of contaminated food or water, or by consuming organisms that have been exposed. regulations.gov The compound is rated as highly toxic to avian species. herts.ac.uk Acute oral toxicity studies have been conducted to determine the lethal dose for birds.
Table 2: Acute Oral Toxicity of this compound to Avian Species
| Species | Endpoint | Value |
|---|---|---|
| Bobwhite Quail (Colinus virginianus) | LD50 | 16 mg/kg |
| Mallard Duck (Anas platyrhynchos) | LD50 | 230 mg/kg |
| Generic Bird Species | HD5* | 6.33 mg/kg bw |
HD5 (Hazardous Dose 5%) represents the LD50 at the 5% tail of susceptibility. At this dose, half of the individuals of a sensitive species would be expected to die. regulations.gov
Honeybees and other pollinators are crucial for both agricultural production and the health of natural ecosystems. This compound is classified as moderately toxic to honeybees. herts.ac.uk The acute contact toxicity, measured as the LD50, indicates the dose required to kill 50% of a test population. For honeybees, pesticides with an LD50 between 2 and 11 µ g/bee are considered moderately toxic. ufl.edu The contact LD50 for this compound in honeybees is reported to be 5.9 µ g/bee . While the toxicity is high, the estimated risk to bees is considered low based on its application method as a soil nematicide. wikipedia.org
Food Chain Transfer in Terrestrial Systems
Extensive research into the scientific literature reveals a significant gap in the available data regarding the specific transfer of this compound through terrestrial food chains. While the compound is a soil-applied nematicide and insecticide, and therefore introduced into the terrestrial environment at a foundational level, studies detailing its subsequent bioaccumulation in invertebrates and biomagnification through successive trophic levels are not publicly available.
This compound is known to be degraded primarily by microorganisms in the soil. minagric.grnih.gov Its persistence can vary depending on soil type, with a longer biological activity period observed in medium to heavy texture soils compared to sandy soils. minagric.gr Research on its uptake by plants, such as chickpea and tomato, has shown that residues can be absorbed by the roots and translocated to the shoots. researchgate.net However, these same studies indicated that the concentration of this compound in the edible parts of the plants, like seeds and fruits, was below the established maximum residue limits. researchgate.net
One of the key properties of this compound is that in many plant species, it does not exhibit significant systemic activity, meaning it is not readily translocated from the roots to the upper portions of the plant. minagric.gr This characteristic would theoretically limit its entry into the food chain through herbivory on the aerial parts of treated plants.
Despite its direct application to soil, which is inhabited by a wide array of invertebrates that form the base of many terrestrial food webs, there is a lack of published research that quantifies the residues of this compound in these organisms (e.g., earthworms, arthropods) and their predators. Consequently, no data tables of research findings on the bioaccumulation and biomagnification of this compound in terrestrial ecosystems can be provided at this time. The potential for trophic transfer remains an area requiring further scientific investigation.
Analytical Methodologies for Cadusafos and Metabolites
Chromatographic Techniques for Residue Determination (e.g., GLC with FID)
Gas-Liquid Chromatography (GLC) is a well-established technique for the determination of cadusafos (B21734) residues. For quantitative analysis, gas chromatography is often equipped with a nitrogen-phosphorus detector (NPD), also referred to as GC-NPD. fao.org This method is suitable for analyzing organophosphate compounds like this compound. fao.orgcdc.gov The general procedure involves extracting the residues from the sample matrix. For instance, in analyzing banana matrices, residues are extracted by blending with ethyl acetate. fao.org Following extraction, a clean-up step is typically necessary, which can be achieved using a chromatographic column to remove interfering substances before the extract is concentrated and prepared for injection into the GC system. fao.org While NPD is commonly used, other detectors compatible with gas chromatography for organophosphate analysis include flame ionization detectors (FID), electron capture detectors (ECD), flame photometric detectors (FPD), and mass spectrometry (MS). cdc.gov
Multi-Residue Methods for Detection in Produce and Environmental Samples
Multi-residue methods (MRMs) are designed for the simultaneous analysis of multiple pesticides in a single run, offering efficiency for monitoring programs. nih.govresearchgate.net These methods are commonly employed for analyzing pesticide residues in food and environmental samples. nih.govfstjournal.com.br Typical MRMs involve generic extraction techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method, followed by analysis using gas chromatography (GC) or liquid chromatography (LC), often coupled with tandem mass spectrometry (MS/MS). researchgate.netfstjournal.com.brfda.gov.tw
While organophosphate compounds are generally suitable for analysis by multi-residue methods, specific validation for each compound is necessary. fao.org For this compound, it has been noted that its recovery through certain multiresidue methods has not always been submitted for review. fao.org However, the inclusion of this compound in monitoring programs, such as the Pesticide Data Program of the United States Department of Agriculture which has reported results for this compound in banana samples, indicates its compatibility with some multi-residue analytical streams. fao.org
Method Validation and Limit of Quantitation
Validation is a critical step to ensure that an analytical method is reliable, accurate, and precise for its intended purpose. epa.goveurl-pesticides.eu Key validation parameters include accuracy, precision, specificity, linearity, and the limit of quantitation (LOQ). epa.govresearchgate.net Accuracy is often assessed through recovery studies, with typical acceptance criteria for pesticide residue analysis being within the 70-120% range. eurl-pesticides.eu The LOQ is defined as the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. epa.govwiley.com
Analytical methods for this compound have been validated in various plant matrices. An independent laboratory validation for an analytical method to detect this compound in bananas and tomatoes reported an LOQ of 0.005 mg/kg. fao.org Other studies have established different LOQs depending on the commodity.
Table 1: Limit of Quantitation (LOQ) and Recovery Rates for this compound in Various Matrices
| Matrix | Limit of Quantitation (LOQ) (mg/kg) | Limit of Detection (LOD) (mg/kg) | Method Recovery Range (%) |
|---|---|---|---|
| Bananas | 0.1 | 0.02 | 59-81% |
| Potatoes | 0.2 | 0.04 | 68-76% |
| Corn | 0.05 | 0.01 | Not Specified |
| Bananas (ILV*) | 0.005 | Not Specified | Not Specified |
| Tomatoes (ILV*) | 0.005 | Not Specified | Not Specified |
Independent Laboratory Validation *Data sourced from a 2011 evaluation by the Joint FAO/WHO Meeting on Pesticide Residues. fao.org
Advanced Spectrometric Approaches for Comprehensive Metabolite Detection (e.g., LC-HRMS)
The identification of a complete profile of metabolites for a given compound presents a significant analytical challenge, primarily because existing mass spectrometry reference databases have limited information on the metabolites of many pesticides. nih.gov To address this, advanced analytical methods such as liquid chromatography combined with high-resolution mass spectrometry (LC-HRMS) are being utilized. nih.govnih.govmdpi.com This technology allows for the comprehensive detection of environmental chemicals and their metabolites in biological samples. nih.govnih.gov
An LC-HRMS-based approach was developed to identify urinary metabolites of organophosphate pesticides, using this compound as an example compound. nih.govnih.govresearchgate.net The methodology involves analyzing samples to obtain key data points, including the exact masses, retention times (tR), and tandem mass spectra (MS2) of potential metabolites, which are then compared against databases for identification. nih.govnih.gov
To overcome the limitations of existing reference databases, a key strategy involves the creation of original metabolome datasets derived from animal experiments. nih.govnih.gov In one such study, an original dataset for this compound was produced from experiments where the pesticide was administered orally to mice. nih.govnih.govresearchgate.net
Urine from the dosed mice was collected and analyzed by LC-HRMS. nih.gov The resulting information, including the exact masses, retention times, and MS2 spectra of the urinary components, was compiled to create a new, specific metabolome dataset. nih.gov This dataset serves as a reference for identifying metabolites in other studies. nih.gov In the mouse urine, the parent this compound compound was detected, and its retention time and MS2 spectra matched that of a standard reagent. nih.gov Rat metabolism studies have also been conducted, identifying the parent chemical and ten metabolites through techniques including HPLC, TLC, and GC/MS. fao.org
The metabolome datasets generated from animal models can be extrapolated to identify metabolites in human samples. nih.govnih.gov This approach involves comparing the metabolome data from human biospecimens, such as urine, with the original dataset created from the animal studies. nih.gov
In a study involving 73 human urine samples analyzed by LC-HRMS, the data was compared against the original this compound metabolome dataset generated from mice. nih.govnih.govresearchgate.net Through this comparison, one chromatographic peak in the human samples was annotated as a putative this compound metabolite. nih.govnih.gov This particular metabolite was classified as a "level C compound," indicating it is a metabolite candidate with limited plausibility. nih.govnih.gov This strategic approach of extrapolating data from animal studies is considered extensively applicable for identifying human exposure to various environmental contaminants beyond just organophosphate pesticides. nih.govnih.gov
Table 2: Chemical Compounds Mentioned in the Article
| Compound Name |
|---|
| 1-carboxy-hydroxyisopropymethylsulfone |
| This compound |
| Ethyl acetate |
| FMC 107620 (methyl-sec-butylhydroxy sulfone) |
| FMC 78121 (methyl-2-butyl-sulfone) |
| hydroxy-2-butyl methyl sulfone |
| hydroxylated butyl-2-sulfonic acid |
| Methyl sec-butyl sulfide |
| Methyl sec-butyl sulfone |
| Methyl sec-butyl sulfoxide (B87167) |
| O-ethyl phosphorothioic acid S-(2-butyl) |
| O-ethyl-S-(2-butyl) phosphorothioic acid (OSPA) |
| S-(2-butyl) phosphorothioic acid |
Risk Assessment and Regulatory Science
Human Health Risk Assessment Methodologies
Human health risk assessment for Cadusafos (B21734), an organophosphate acetylcholinesterase inhibitor, involves a comprehensive evaluation of potential exposures and their associated health effects. nih.govwikipedia.org Methodologies employed typically include assessing risks from various exposure routes and considering both acute and chronic exposures.
Evaluation of Exposure Routes (Inhalation, Ingestion, Dermal Contact)
This compound is characterized as a volatile and persistent liquid, and exposure can occur through inhalation, ingestion, or dermal contact. nih.govwikipedia.org
Inhalation: Exposure can result from breathing air contaminated with particulate matter, vapors, or aerosols of this compound. epa.gov Estimating inhalation exposure requires data on air concentrations and the duration of exposure. epa.gov
Ingestion: Ingestion can occur through the consumption of contaminated food or water. nih.govwikipedia.org Dietary risk assessment specifically addresses this route. epa.gov
Dermal Contact: Dermal exposure can result from skin contact with contaminated environmental media such as soil, dust, or water, as well as treated surfaces. epa.gov Assessment of dermal exposure involves considering the concentration of the contaminant in the medium, the frequency and duration of contact, and factors affecting dermal absorption. epa.gov
Animal studies have indicated that lethality can occur at low doses regardless of the route of administration, with similar doses causing death in acute oral, dermal, and inhalation studies in several mammalian species. epa.gov
Assessment of Cumulative Risks from Organophosphates
This compound belongs to the organophosphate (OP) class of pesticides, which share a common mechanism of toxicity: the inhibition of cholinesterase activity. wikipedia.orgepa.govregulations.gov Cumulative risk assessment considers the combined risk from exposure to multiple chemicals that induce a common toxic effect through the same mechanism. regulations.gov
Regulatory bodies recognize the need to assess the cumulative risks posed by the entire organophosphate class. epa.govregulations.gov While individual OP risk assessments are conducted, a cumulative assessment evaluates the combined exposure from food, drinking water, and residential/non-occupational sources for chemicals in the common mechanism group. regulations.govepa.gov
This compound has been considered in the context of OP cumulative risk assessments. However, in some assessments, this compound was not included in the quantitative cumulative assessment group because it was determined that there were negligible, if any, exposures based on individual assessments. epa.gov
Biomonitoring Studies of this compound and its Metabolites in Human Populations
Biomonitoring studies involve measuring the concentration of a chemical or its metabolites in biological specimens such as urine or blood to assess human exposure. For organophosphate pesticides like this compound, monitoring metabolites in urine, particularly dialkyl phosphates (DAPs), is a common approach for assessing exposure and potential health risks. researchgate.net
Research has aimed to develop methods for the comprehensive detection of organophosphate pesticide metabolites in human urine, including putative this compound metabolites. nih.gov Studies have utilized techniques such as liquid chromatography–high-resolution mass spectrometry and ultra-high-performance liquid chromatography/tandem mass spectrometry for this purpose. researchgate.netnih.gov While some studies have identified putative this compound metabolites, further confirmation may be needed. nih.gov
Environmental Risk Assessment Frameworks
Environmental risk assessment for this compound evaluates its potential to cause adverse effects on ecosystems and non-target organisms. This involves assessing the exposure of organisms to the chemical in various environmental compartments and evaluating its toxicity. researchgate.netecetoc.org
Ecological Risk Quotients for Soil and Aquatic Organisms
Ecological risk quotients (RQs) are commonly used in environmental risk assessment to compare exposure concentrations with toxicity reference values. An RQ is typically calculated as the ratio of the environmental concentration of a pesticide to a toxicity value (e.g., LC50 or EC50). mdpi.comtandfonline.com RQs help to characterize the potential risk to different trophic levels and organisms within an ecosystem. tandfonline.com
For soil-dwelling organisms and aquatic organisms, RQs for this compound can be calculated based on predicted no-effect concentrations (PNECs) or toxicity values such as LC50 and EC50. researchgate.netmdpi.comtandfonline.com Studies have calculated RQs for pesticide residues in sediment and soil to determine the ecological risks to aquatic and soil organisms. researchgate.net Risk quotients greater than one often indicate a high ecological risk. mdpi.comtandfonline.com Research has shown that for some pesticides, RQs in soil and water samples exceeded the threshold of one, indicating a high ecological risk to aquatic organisms. mdpi.com this compound has been identified as a nematicide used in agricultural systems, and its environmental fate and potential risks are considered in environmental risk assessments. researchgate.net
Intended Interactive Data Table:
Below is a representation of how data on ecological risk quotients might be presented in an interactive table, based on the concepts discussed. Specific data for this compound RQs across various organisms and scenarios would be included here if readily available and extractable from the search results in a structured format suitable for a table.
| Organism Group | Environmental Compartment | Risk Quotient (RQ) | Risk Characterization | Source/Notes |
| Aquatic Organisms | Water | > 1 (Example) | High Risk | Based on studies showing RQs exceeding the threshold mdpi.com |
| Soil Organisms | Soil | > 1 (Example) | High Risk | Based on studies showing RQs exceeding the threshold mdpi.com |
| Various Trophic Levels | Soil/Sediment | (Specific RQ values) | (Risk Category) | Based on studies calculating RQs for different groups researchgate.nettandfonline.com |
Note: This table is illustrative, demonstrating the structure for presenting ecological risk quotient data. Actual numerical values for this compound RQs across specific organisms and scenarios would be required to populate this table with detailed research findings.
Modeling the Behavior of this compound in Environmental Compartments
The behavior of this compound in the environment is influenced by its physical and chemical properties, as well as interactions within different environmental compartments like soil, water, and air. This compound has moderate aquatic solubility and is considered very volatile and moderately mobile. herts.ac.uk Its persistence has been observed in both soil and water systems. herts.ac.uk
In soil, the mobility of this compound can range from high to low depending on the soil type, with reported Koc values varying between 77.5 and 621.43. nih.gov Koc values between 67 L/kg and 167 L/kg have also been reported. researchgate.net These values suggest that this compound is expected to adsorb to suspended solids and sediment in aquatic environments. nih.gov Volatilization from moist soil surfaces is anticipated to be a significant fate process, based on its estimated Henry's Law constant. nih.gov However, volatilization from dry soil surfaces is not expected. nih.gov Half-lives in soil have been reported to range from 11.4 to 42.6 days under different environmental conditions. nih.gov Adsorption studies indicate that the process is rapid, reaching equilibrium within 60 minutes, and is largely independent of pH in the range of 3-11. researchgate.net The adsorption data often fits a linear partition model. researchgate.net Higher uptake in sandy soil suggests potential for mobility and leaching to groundwater and surface water. researchgate.net
Volatilization from water surfaces is also expected based on its estimated Henry's Law constant. nih.gov Using estimation methods, volatilization half-lives for a model river and lake have been calculated. nih.gov
Modeling approaches are used to simulate the fate and transport of pesticides like this compound in soil, water, and air. copernicus.org These models can couple the fate of pesticides in different compartments, considering factors like farming practices and landscape properties. copernicus.org For instance, plot-scale models can distinguish between different areas within a field (e.g., rows and inter-rows) to account for varying management practices and pesticide application locations. copernicus.org Mechanistic soil fate modules within these models simulate water, heat, and pesticide transfers in dissolved or gaseous forms, assuming physico-chemical equilibrium between soil phases. copernicus.org Volatilization is calculated from both the soil and plant surfaces. copernicus.org
Studies using undisturbed soil columns have investigated the transport of this compound in different soil types. researchgate.net Results indicate that in some soil types, high retention in the upper horizon can limit transport by runoff, while lower retention in deeper horizons may favor percolation towards shallow groundwater. semanticscholar.org Modeling these transport processes can help determine predicted environmental concentrations in ground and surface waters. researchgate.net
Interactive Table: Environmental Fate Parameters of this compound
| Parameter | Value Range / Description | Environmental Compartment | Source |
| Koc Values | 77.5 - 621.43 L/kg; 67 - 167 L/kg | Soil, Aquatic | nih.gov, researchgate.net |
| Mobility in Soil | High to Low (depending on soil type); Moderately mobile | Soil | nih.gov, herts.ac.uk |
| Volatility | Very volatile | Air, Soil, Water | herts.ac.uk |
| Persistence | Moderately persistent; Persistent | Soil, Water | herts.ac.uk |
| Soil Half-lives | 11.4 - 42.6 days | Soil | nih.gov |
| Aquatic Solubility | Moderate | Water | herts.ac.uk |
Regulatory Status and Policy Implications
The regulatory status of this compound varies significantly across different regions, reflecting differing assessments of its risks to human health and the environment.
International and National Regulatory Approvals and Restrictions (e.g., EU, USA)
This compound is currently not approved by the European Commission for use in the EU. wikipedia.orgherts.ac.uk The EU has banned this compound, with this regulatory action taking effect in December 2012. pic.int
In the United States, this compound has no U.S. registrations for use as a pesticide. epa.govepa.gov Although it was first registered in the USA in 1989, there were no U.S. registrations as of May 10, 1994. herts.ac.uknih.gov The U.S. Environmental Protection Agency (EPA) has assessed the dietary risk of this compound and determined that its individual risks are within acceptable levels. epa.gov However, the EPA's interim decision is not considered final until a cumulative risk assessment encompassing all organophosphate pesticides is complete. epa.gov Further risk mitigation may be required following this cumulative assessment. epa.gov
This compound is also not approved in China. ecotoxbrasil.org.br However, it has been permitted for use in Japan. usda.gov Some countries, such as Serbia and Türkiye, have also banned this compound. pic.int
Tolerance Levels and Maximum Residue Limits (MRLs)
Despite having no U.S. registrations for use, a single import tolerance for this compound is established in the United States for residues in or on bananas. epa.govepa.gov This tolerance was established through a petition submitted by the manufacturer. epa.gov The EPA's dietary risk analysis indicated that the risk from this import tolerance is below the agency's level of concern, and therefore no mitigation was deemed necessary at that time. epa.govepa.gov
The Codex Alimentarius Commission has established a Maximum Residue Limit (MRL) for this compound in bananas at 0.01 mg/Kg, adopted in 2011. fao.org The residue definition for compliance with MRLs and for estimating dietary intake for plant and animal commodities is this compound, and the residue is considered fat-soluble. fao.org Japan is also in the process of establishing MRLs for this compound in certain commodities. usda.gov
Regulatory bodies like the European Union and the Codex Alimentarius have databases detailing MRLs for various pesticides, including this compound. aesan.gob.es These MRLs are established to ensure food safety and can differ between regions. aesan.gob.es
Interactive Table: Maximum Residue Limits for this compound
| Commodity | MRL (mg/Kg) | Region/Body | Year of Adoption |
| Banana | 0.01 | Codex Alimentarius | 2011 |
| Banana | Import tolerance (specific level not explicitly stated in snippets, but risk is below concern) | USA | Established 1986 epa.gov |
Regulatory Decision-Making Processes and Data Requirements
Pesticide regulation involves a thorough review of scientific data to assess potential hazards. In the U.S., the EPA reviews data to determine the need for reregistration under FIFRA and reassesses pesticides with residue limits in food under the Food Quality Protection Act (FQPA) to ensure they meet safety standards. epa.gov The regulatory decision-making process involves evaluating risks, often through public participation processes that increase transparency and stakeholder involvement. epa.gov
Environmental fate data is a crucial requirement for pesticide registration and review. ecfr.gov This includes studies on how the chemical behaves in soil, water, and air, its degradation pathways, persistence, and mobility. nih.govecfr.gov Modeling the behavior of pesticides in environmental compartments (as discussed in 7.2.2) provides data that regulatory bodies use in their assessments. fao.orggitbook.iolawbc.com The EPA's environmental fate data requirements table outlines specific studies needed, which can be triggered by factors such as potential for aquatic exposure, persistence, mobility, nontarget aquatic toxicity, or bioaccumulation. ecfr.gov
Regulatory agencies consider the potential migration of the chemical in soil or water and its effects on animal, aquatic, and plant life when making decisions. nih.gov Decisions regarding pesticide registration, importation, exportation, manufacturing, distribution, and use are typically made by competent authorities based on reviews of registration requests and supporting data. sfda.gov.sa Ensuring that the data meets registration requirements and seeking expert advice are part of this process. sfda.gov.sa
Impact on Sustainable Agriculture and Environmental Protection
The use and regulation of pesticides like this compound have direct implications for sustainable agriculture and environmental protection. Sustainable agriculture aims to minimize the environmental impact of agricultural production, which includes reducing the use of synthetic inputs like pesticides, preserving biodiversity, and conserving natural resources such as water and soil. fondsdedotationroullier.orgedengreen.com
This compound is classified as very toxic and dangerous for the environment. semanticscholar.org It is highly toxic to birds and earthworms, and moderately toxic to honeybees and most aquatic organisms. herts.ac.uk There is also concern regarding its potential to bioaccumulate. herts.ac.uk The persistence and mobility of this compound in soil and water raise concerns about potential water contamination. researchgate.net
Regulatory actions, such as banning or restricting the use of pesticides like this compound, are taken to protect the environment and human health from the potential adverse effects of these chemicals. pic.intecotoxbrasil.org.br By limiting or prohibiting the use of highly toxic and persistent pesticides, regulations contribute to reducing chemical pollution of soil and water, protecting non-target organisms, and promoting more environmentally friendly agricultural practices. fondsdedotationroullier.orgedengreen.com Sustainable agriculture practices, such as promoting biodiversity and decreasing the use of harmful chemicals, are seen as solutions to address the environmental harms associated with traditional farming methods that rely heavily on synthetic inputs. edengreen.com
The European Union's Common Agricultural Policy (CAP), for example, includes environmental goals such as tackling climate change, protecting natural resources, and enhancing biodiversity, partly through supporting responsible management of inputs like pesticides. europa.eu Measures within the CAP encourage green farming and enforce environmental rules, linking financial support to adherence to environmental standards and supporting practices that contribute to EU environment and climate goals. europa.eu
Future Research Directions and Emerging Topics
Development of Novel Cadusafos (B21734) Derivatives with Improved Environmental Profiles
Research is ongoing to develop novel chemical compounds that retain the nematicidal efficacy of this compound while exhibiting reduced environmental persistence and toxicity. This involves the design and synthesis of new derivatives with modified structures intended to facilitate faster degradation in soil and water, thereby minimizing their ecological footprint. The aim is to create agricultural agents that are more environmentally benign than existing organophosphate nematicides. google.comnih.govresearchgate.net
Advanced Bioremediation Strategies for this compound-Contaminated Sites
Advanced bioremediation techniques are being explored to effectively clean up sites contaminated with this compound. This includes leveraging the metabolic capabilities of microorganisms, such as specific bacterial strains, that can degrade this compound into less toxic substances. medcraveonline.comnih.gov Studies have identified soil bacteria, potentially Gram-positive bacteria, as key players in the rapid biodegradation of this compound in previously treated soils. researchgate.net Research is focused on optimizing these microbial processes, potentially through bioaugmentation (introducing specific microbes) and bioenhancement (creating favorable conditions for microbial activity), to accelerate the detoxification of contaminated soil and water. adbio.combbau.ac.inmbl.or.krresearchgate.net Genetically engineered microorganisms are also being investigated for their potential in enhancing bioremediation efficiency. bbau.ac.inresearchgate.net
Long-Term Ecological Impact Studies in Diverse Agro-Ecosystems
Further research is needed to comprehensively assess the long-term ecological impacts of this compound in various agro-ecosystems. ishs.org This includes monitoring its fate and behavior in different soil and water systems under varying environmental conditions. herts.ac.ukenal.sci.egresearchgate.net Studies are focusing on understanding the effects of this compound on non-target organisms, such as beneficial insects, soil microorganisms, and aquatic life, over extended periods. herts.ac.ukajol.infojst.go.jpservice.gov.ukearth.org Long-term, multi-residue monitoring is crucial to understand the persistence and dispersion of this compound and other pesticides in agricultural landscapes and their cumulative effects on biodiversity and ecosystem health. ishs.orgactahort.orgresearchgate.netoxfordre.com
Refinement of Human Health Risk Assessment Models with Real-World Exposure Data
Refining human health risk assessment models for this compound requires the incorporation of more real-world exposure data. semanticscholar.orgregulations.govresearchgate.netmdpi.com This involves improving the characterization of exposure pathways, including dermal, inhalation, and ingestion, particularly for agricultural workers and residents in treated areas. wikipedia.orgsemanticscholar.orgregulations.gov Utilizing advanced methodologies, such as physiologically based pharmacokinetic-pharmacodynamic (PBPK) models, can provide more realistic estimations of human toxicity across different age groups and exposure routes. useforesight.io The development of comprehensive exposure databases and the application of complex probabilistic methods are essential for conducting more accurate cumulative risk assessments, considering exposure to multiple chemicals. researchgate.netmdpi.comcanada.ca
Molecular Epidemiology of this compound Exposure and Health Outcomes
Molecular epidemiology studies are important for investigating the potential links between this compound exposure and human health outcomes at the molecular level. semanticscholar.orgnih.govunfpa.orgresearchgate.net This involves using biomonitoring to quantify actual exposure levels and correlating these with health data. semanticscholar.orgnih.gov Research is needed to identify specific biomarkers of exposure and effect, which can provide insights into the biological responses to this compound. Studies focusing on the "exposome" concept, which considers the totality of environmental exposures, are advancing the comprehensive detection of chemical metabolites in biological samples. nih.govresearchgate.net
Genomic and Proteomic Approaches to Understanding Resistance Mechanisms
Genomic and proteomic approaches are being employed to understand the mechanisms by which target organisms, such as nematodes, develop resistance to this compound. mdpi.comnih.govnih.govfrontlinegenomics.combyjus.com Genomic studies can identify genes associated with resistance, while transcriptomics can reveal changes in gene expression in response to exposure. mdpi.com Proteomics provides insights into the proteins involved in detoxification and resistance mechanisms. mdpi.comnih.govfrontlinegenomics.combyjus.com Integrating data from these "omics" approaches can help unravel the complex molecular basis of resistance, which is crucial for developing strategies to manage and overcome it. mdpi.com
Q & A
Basic Research Questions
Q. What experimental designs are recommended for studying Cadusafos degradation in soil under varying environmental conditions?
- Methodological Answer : Use controlled field and laboratory experiments to isolate factors influencing degradation (e.g., temperature, UV exposure, microbial activity). For field studies, collect soil samples at intervals post-application and analyze residues via gas chromatography (GC-MS) or high-performance liquid chromatography (HPLC) . In lab settings, simulate environmental conditions (e.g., 30°C vs. 40°C) to quantify thermal decomposition rates. Ensure replication and controls to account for soil heterogeneity .
Q. How can researchers measure this compound toxicity to non-target organisms in agricultural ecosystems?
- Methodological Answer : Follow standardized ecotoxicological protocols (e.g., OECD guidelines) for acute and chronic toxicity testing. For example:
- Earthworms : Use filter paper contact tests or artificial soil assays to assess mortality and reproductive effects.
- Aquatic organisms : Conduct static or flow-through bioassays with fish (e.g., Danio rerio) or Daphnia magna to determine LC₅₀ values .
- Include enzyme inhibition assays (e.g., acetylcholinesterase activity) to confirm mechanistic toxicity .
Q. What are the best practices for analyzing this compound residues in plant tissues and soil?
- Methodological Answer : Optimize extraction techniques (e.g., QuEChERS method) followed by GC-MS or LC-MS/MS for quantification. Validate methods with spike-recovery experiments (70–120% recovery range) and limit of detection (LOD) assessments. For soil, account for organic matter content, which can adsorb residues and affect recovery rates .
Advanced Research Questions
Q. How do microbial communities influence the degradation kinetics of this compound in different soil types?
- Methodological Answer : Conduct metagenomic sequencing or 16S rRNA analysis to identify degradative microbial taxa. Pair with microcosm experiments using sterilized vs. non-sterilized soils to isolate microbial contributions. Monitor degradation products (e.g., hydrolyzed metabolites) via mass spectrometry to map pathways .
Q. What statistical approaches resolve contradictions in this compound persistence data across studies?
- Methodological Answer : Apply meta-analysis frameworks to harmonize datasets (e.g., half-life values under varying temperatures). Use mixed-effects models to account for covariates like soil pH, organic carbon, and application methods. For example, reconcile discrepancies between field-reported half-lives (10.83 days) and lab results (24.47–35.22 days at 30–40°C) by modeling temperature and moisture interactions .
Q. How can researchers optimize this compound application methods to balance efficacy and environmental safety?
- Methodological Answer : Design factorial experiments testing variables such as:
- Application timing : Pre-plant vs. post-plant treatments to minimize root uptake.
- Formulation : Granular (e.g., Rugby 10G) vs. emulsifiable concentrates for targeted delivery.
- Dose-response relationships : Use probit analysis to determine effective nematode control thresholds while minimizing soil residues .
Data Contradiction Analysis
Q. Why do this compound degradation rates differ between tropical and temperate soils?
- Resolution Strategy : Compare soil microbial diversity, organic matter content, and climatic factors (e.g., rainfall, humidity). For instance, tropical soils with higher microbial biomass may accelerate degradation, while alkaline soils in arid regions prolong persistence. Validate with cross-latitudinal field trials .
Q. How does UV exposure affect this compound stability compared to sunlight in field conditions?
- Resolution Strategy : Use photodegradation chambers to simulate UV spectra (e.g., 254 nm) and compare with natural sunlight exposure. Quantify degradation products (e.g., oxidized metabolites) and model half-lives. Field data from banana orchards show no detectable residues in fruits, suggesting rapid photolysis under sunlight .
Tables for Key Findings
| Condition | Half-Life (Days) | Key Factors | Reference |
|---|---|---|---|
| Field soil (banana orchard) | 10.83 | Microbial activity, alkalinity | |
| Lab soil (30°C) | 35.22 | Thermal decomposition | |
| Lab soil (40°C) | 24.47 | Increased temperature | |
| UV exposure (24 hours) | 0.35 (hours) | Photolysis |
Guidance for Methodological Rigor
- Experimental Replication : Use ≥3 replicates per treatment to ensure statistical power.
- Data Transparency : Report raw residue concentrations, recovery rates, and instrument detection limits in supplementary materials .
- Ethical Compliance : Adhere to OECD/EPA guidelines for pesticide testing to ensure reproducibility and regulatory relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
